Product packaging for PLpro-IN-2(Cat. No.:)

PLpro-IN-2

Katalognummer: B12381994
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: IZVTYTXPEWIKMP-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PLpro-IN-2 is a novel small-molecule inhibitor developed to target the papain-like protease (PLpro) of SARS-CoV-2. PLpro is an essential cysteine protease for coronavirus replication; it cleaves the viral polyprotein to release non-structural proteins necessary for assembling the replication-transcriptase complex . Furthermore, PLpro possesses deubiquitinating and deISG15ylating activities, which help the virus evade host innate immune responses . By inhibiting PLpro, this compound not only disrupts viral replication but may also help restore the host's antiviral immune signaling, offering a dual mechanism of action. Given the high conservation of PLpro among coronaviruses, inhibitors like this compound are promising candidates for developing broad-spectrum antiviral therapeutics . This makes it a valuable tool for investigating coronavirus biology and the development of treatments for COVID-19 and other coronavirus-related diseases. The product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N4O3S B12381994 PLpro-IN-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H38N4O3S

Molekulargewicht

534.7 g/mol

IUPAC-Name

ethyl 4-[[5-[3-[(1R)-1-[[5-(azetidin-3-ylamino)-2-methylbenzoyl]amino]ethyl]phenyl]thiophen-2-yl]methylamino]butanoate

InChI

InChI=1S/C30H38N4O3S/c1-4-37-29(35)9-6-14-31-19-26-12-13-28(38-26)23-8-5-7-22(15-23)21(3)33-30(36)27-16-24(11-10-20(27)2)34-25-17-32-18-25/h5,7-8,10-13,15-16,21,25,31-32,34H,4,6,9,14,17-19H2,1-3H3,(H,33,36)/t21-/m1/s1

InChI-Schlüssel

IZVTYTXPEWIKMP-OAQYLSRUSA-N

Isomerische SMILES

CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)[C@@H](C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C

Kanonische SMILES

CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)C(C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C

Herkunft des Produkts

United States

Structural Biology of Coronavirus Plpro and Inhibitor Binding

Overall Architecture and Domain Organization of PLpro

Table 1. Major Domains of Coronavirus PLpro
DomainPrimary FunctionKey Structural Features
Ubiquitin-like (Ubl) DomainSubstrate recognition (Ubiquitin, ISG15), potential regulation of catalytic activity. biorxiv.orgproteopedia.orgConsists of β-strands, an α-helix, and a 310 helix. biorxiv.org
Catalytic DomainHouses the active site for proteolytic and deubiquitinating activity. biorxiv.orgmdpi.comComprises Thumb, Palm, and Fingers subdomains, forming a right-handed architecture. mdpi.com

Located at the N-terminus, the Ubl domain (sometimes referred to as Ubl2) is an independent domain that precedes the catalytic core. nih.govbiorxiv.orgnih.gov Structurally, this domain is composed of features including five β-strands, an α-helix, and a 310-helix. biorxiv.orgnih.gov While its precise function is still under investigation, it is known to be involved in substrate recognition, particularly for ubiquitin and ISG15. biorxiv.orgproteopedia.org In some ubiquitin-specific proteases with a similar structure, Ubl domains can modulate the catalytic activity of the enzyme through interactions with other proteins. proteopedia.org For PLpro, the Ubl domain is thought to interact with the thumb domain, which may influence the enzyme's conformation and function. nih.gov

The catalytic core of PLpro adopts a canonical right-handed architecture comprising three subdomains:

Thumb: This subdomain is largely helical, typically containing several α-helices and a small β-hairpin. biorxiv.orgmdpi.comnih.gov It forms one side of the active site cleft and is involved in interactions with both the Ubl domain and substrates. biorxiv.orgnih.gov The thumb domain also contains a crucial ridge region that forms part of a distal binding site (SUb2) for ubiquitin and ISG15. nih.gov

Palm: The palm subdomain is primarily composed of a multi-stranded β-sheet that forms the floor of the active site cleft. biorxiv.orgnih.gov It is centrally located and connects the thumb and fingers subdomains, playing a critical role in positioning the catalytic residues correctly. nih.govbiorxiv.org

Fingers: This subdomain consists of a β-sheet and α-helices that form the other side of the active site cleft. biorxiv.orgmdpi.com A key feature of the fingers subdomain is the presence of a zinc-binding motif, which is essential for the structural integrity of the entire enzyme. nih.govnih.gov

Together, these subdomains create a solvent-exposed cleft where catalysis occurs. The interface between the thumb and palm domains houses the enzyme's active site. nih.gov

Embedded within the fingers subdomain is a zinc finger motif, a structural feature critical for the enzyme's function. nih.govmdpi.com This motif consists of four conserved cysteine residues (Cys189, Cys192, Cys224, and Cys226 in SARS-CoV-2 PLpro) that tetrahedrally coordinate a single zinc ion. mdpi.comresearchgate.net This coordinated zinc ion does not participate directly in catalysis but plays an indispensable structural role. researchgate.netnih.gov It is essential for maintaining the proper fold and structural integrity of the PLpro catalytic domain. nih.govnih.gov Mutagenesis studies have confirmed that altering these zinc-coordinating cysteines leads to a significant loss of enzymatic activity, underscoring the importance of this motif for the protease's function. nih.govresearchgate.net

Catalytic Mechanism and Active Site Characterization

Coronavirus PLpro is a cysteine protease that utilizes a classical catalytic triad (B1167595) to perform hydrolysis of peptide and isopeptide bonds. nih.gov This catalytic triad is located at the interface of the thumb and palm subdomains and consists of three key amino acid residues: Cysteine, Histidine, and Aspartate (e.g., Cys111, His272, and Asp286 in SARS-CoV-2 PLpro). biorxiv.orgmdpi.comaimspress.com

The proposed catalytic mechanism proceeds through a cysteine protease cycle:

The histidine residue, oriented by a hydrogen bond with the aspartate residue, acts as a general base, deprotonating the thiol group of the catalytic cysteine. nih.govnih.gov This generates a highly reactive thiolate ion. nih.gov

The activated cysteine thiolate performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond, forming a tetrahedral intermediate. nih.gov

This unstable intermediate is stabilized by an "oxyanion hole," notably involving the backbone amide of a tryptophan residue (Trp107 in SARS-CoV PLpro). nih.gov

The intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. frontiersin.orgmdpi.com

A water molecule then enters the active site, is activated by the catalytic histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the second part of the substrate and regenerating the free enzyme for another catalytic cycle. frontiersin.orgmdpi.com

Table 2. Catalytic Triad of SARS-CoV-2 PLpro
ResidueLocationRole in Catalysis
Cysteine (Cys111)Thumb SubdomainActs as the primary nucleophile, attacking the substrate's carbonyl carbon. nih.govnih.gov
Histidine (His272)Palm SubdomainFunctions as a general acid-base, activating the cysteine and a water molecule. nih.govnih.gov
Aspartate (Asp286)Palm SubdomainOrients the histidine residue through a hydrogen bond, stabilizing its protonation state. nih.govnih.gov

Characterization of Substrate Recognition Sites

PLpro recognizes and cleaves a specific tetrapeptide motif, LXGG, at the C-terminus of viral non-structural proteins 1, 2, and 3. proteopedia.org It also recognizes the same motif on ubiquitin and ISG15, enabling its deubiquitinating and deISGylating activities. nih.govproteopedia.org This recognition is mediated by a series of substrate-binding pockets, conventionally named S1, S2, S3, and S4, which accommodate the P1, P2, P3, and P4 residues of the substrate, respectively.

The substrate-binding cleft of PLpro is relatively shallow, particularly at the sites that recognize the P1 and P2 glycine (B1666218) residues of the LXGG motif. nih.gov

S1 and S2 Pockets: These pockets are relatively featureless to accommodate the small glycine residues at the P1 and P2 positions of the substrate. nih.gov This characteristic presents a significant challenge for the design of specific and potent inhibitors targeting these sites. nih.gov

S3 and S4 Pockets: In contrast, the S3 and S4 pockets are more defined and are crucial for accommodating the P3 (X) and P4 (L) residues of the substrate. nih.gov These pockets form a cleft that leads toward the active site. nih.gov Many non-covalent inhibitors have been designed to target these S3 and S4 subsites. nih.govnih.gov For example, the inhibitor GRL0617 occupies the S3 and S4 pockets, where its naphthalene group inserts into the S4 pocket and its aromatic ring fits into the S3 pocket. researchgate.netfrontiersin.org The binding of such inhibitors can induce conformational changes, such as the closure of a flexible "blocking loop" (BL2), which can seal the entrance to the substrate-binding cleft and prevent substrate binding. nih.govresearchgate.net

In addition to these catalytic subsites, PLpro possesses distal binding sites (SUb1 and SUb2) located far from the active site, which are crucial for the specific recognition of larger substrates like ubiquitin and ISG15, allowing for a bivalent mechanism of interaction. nih.govmdpi.com

An article on the chemical compound “PLpro-IN-2” cannot be generated as requested. A thorough search of available scientific literature and databases did not yield any specific information on a compound with this designation.

The search results provided general information on various inhibitors of the coronavirus papain-like protease (PLpro), a key enzyme in viral replication and host immune response suppression. These inhibitors include compounds such as GRL0617, VIR250, and VIR251, among others. However, no data was found pertaining to a molecule specifically identified as "this compound."

Without any information on the chemical structure, biological activity, or mechanism of action of "this compound," it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The requested sections on the structural biology of its interaction with coronavirus PLpro, including binding sites, inhibitor interactions, and structural homology, cannot be addressed.

It is possible that "this compound" is a placeholder, an internal compound code not yet disclosed in public literature, or a misnomer. Therefore, the user is advised to verify the compound name and its public availability. Should further identifying information become available, a new search can be initiated.

Enzymatic and Functional Characterization of Plpro Activities Relevant to Inhibition

Specificity of Viral Polyprotein Cleavage by PLpro

PLpro is responsible for cleaving the viral polyprotein precursors, pp1a and pp1ab, at specific sites to release functional non-structural proteins (nsps) essential for the viral replication process researchgate.netmdpi.comaimspress.com. In SARS-CoV and SARS-CoV-2, PLpro typically cleaves at three sites located between nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 mdpi.comnih.gov. These cleavage sites share a conserved recognition motif, typically characterized by a Leu-X-Gly-Gly (LXGG) sequence, where X can be Lys, Arg, or Asn nih.gov. Hydrolysis occurs at the peptide bond following the C-terminal glycine (B1666218) of this motif nih.gov. This specific proteolytic activity is indispensable for the virus's life cycle aimspress.com.

Deubiquitinating (DUB) Activity of PLpro

In addition to its role in viral polyprotein processing, PLpro functions as a deubiquitinating enzyme, capable of removing ubiquitin (Ub) modifications from host proteins nih.govnih.gov. This DUB activity is a key mechanism by which coronaviruses interfere with host innate immune signaling pathways that are often regulated by ubiquitination nih.gov.

Specificity for Ubiquitin Linkages (e.g., K48-linked, K63-linked polyubiquitin)

PLpro exhibits a notable specificity for certain types of ubiquitin linkages. Studies have shown that SARS-CoV and SARS-CoV-2 PLpro greatly prefer cleaving K48-linked polyubiquitin (B1169507) chains nih.gov. While they show measurable activity with K63-linked chains, their efficiency is significantly higher for K48 linkages. This preference for K48-linked ubiquitin, which is often associated with proteasomal degradation, suggests a role for PLpro in manipulating host proteostasis. PLpro is also able to distinguish between K48-linked, K63-linked, and linear polyubiquitin chains, with a significant preference for K48 linkages.

Mechanisms of Ubiquitin Recognition and Hydrolysis

The recognition and hydrolysis of ubiquitin chains by PLpro involve specific binding sites. PLpro binds ubiquitin in an "open hand" architecture, where the ubiquitin sits (B43327) on the 'Palm' subdomain, and the C-terminus, the site of hydrolysis, reaches into the catalytic center nih.gov. SARS-CoV PLpro utilizes a bivalent binding mechanism for K48-linked polyubiquitin chains, involving two ubiquitin binding sites, S1 and S2 (or SUb1 and SUb2) nih.gov. The S1 site recognizes the proximal ubiquitin molecule, while the S2 site interacts with the distal ubiquitin molecule in a K48-linked chain, contributing to the preference for this linkage type nih.gov. This bivalent binding allows PLpro to efficiently process K48-linked diubiquitin and longer chains nih.gov. The catalytic activity relies on a catalytic triad (B1167595), typically Cys111, His272, and Asp286 in SARS-CoV-2 PLpro nih.gov.

DeISGylating Activity of PLpro

PLpro also possesses deISGylating activity, the ability to remove ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins nih.govnih.gov. ISG15 is a ubiquitin-like protein that is highly induced during viral infection and plays a significant role in the host's antiviral response researchgate.netnih.govnih.gov. By removing ISG15 conjugates, PLpro helps the virus evade this aspect of the innate immune system researchgate.netnih.gov.

Specificity for ISG15 Conjugates

PLpro shows a strong preference for ISG15-based substrates compared to mono-ubiquitinated substrates. In some cases, the catalytic efficiency for ISG15 substrates can be significantly higher than for ubiquitin substrates nih.gov. This preference highlights the importance of deISGylation in the viral immune evasion strategy researchgate.net.

Distinctive Interactions with ISG15

ISG15 consists of two ubiquitin-like domains and structurally resembles diubiquitin nih.govnih.gov. PLpro's interaction with ISG15 involves recognition of both ubiquitin-like domains. The S1 ubiquitin/Ubl-binding site of PLpro interacts with ISG15 nih.gov. Similar to K48-linked diubiquitin, the higher affinity for ISG15 is proposed to stem from a bivalent mechanism of binding involving interactions with regions in both the palm and thumb domains of PLpro. While ISG15 and K48-linked diubiquitin share structural similarities, PLpro can differentiate between them through distinct interactions with the distal ubiquitin-like domain of ISG15. Structural analyses have revealed that the binding mode of ISG15 can differ from that of ubiquitin, with shifts in the interaction surfaces. These distinctive interactions contribute to PLpro's substrate selectivity for ISG15.

Comparative Analysis of Substrate Preferences Across Coronaviral PLpros (SARS-CoV, SARS-CoV-2, MERS-CoV)

The papain-like proteases (PLpros) encoded by coronaviruses, including SARS-CoV, SARS-CoV-2, and MERS-CoV, are multi-functional enzymes critical for viral replication and the evasion of host innate immune responses. Their primary function involves the cleavage of the viral replicase polyproteins at specific sites to release non-structural proteins essential for the formation of the viral replication complex. Additionally, these PLpros possess deubiquitinating (DUB) and deISGylating activities, enabling them to remove ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins, thereby interfering with antiviral signaling pathways. mdpi.comfrontiersin.orgnih.govcapes.gov.brnih.gov While sharing these core activities, the PLpros from different coronaviruses exhibit distinct preferences for their substrates, particularly regarding Ub and ISG15.

All three PLpros are known to cleave viral polyproteins at a conserved Leu-X-Gly-Gly (LXGG) motif, where X can be Lys, Arg, or Asn. This cleavage is essential for processing the nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 junctions within the viral polyprotein. mdpi.comfrontiersin.org

Beyond viral polyprotein processing, the DUB and deISGylating activities are key to their roles in modulating host immunity. Studies comparing the substrate preferences of SARS-CoV, SARS-CoV-2, and MERS-CoV PLpros have revealed notable differences. SARS-CoV PLpro has shown a preference for cleaving K48-linked polyubiquitin chains and, in some studies, exhibited higher activity towards Ub compared to ISG15. asm.orgnih.gov However, other research suggests SARS-CoV-1 PLpro is approximately 100 times more efficient towards ISG15 substrates than peptide substrates. acs.org

In contrast, SARS-CoV-2 PLpro demonstrates a clear preference for cleaving ISG15 conjugates over ubiquitin chains. nih.govcorevih-bretagne.fr Biochemical assays have shown that the enzymatic efficiency (kcat/KM) of SARS-CoV-2 PLpro is significantly higher for ISG15-AMC substrates compared to both Ub-AMC and peptide-AMC substrates. nih.govacs.org One study reported that SARS-CoV-2 PLpro is 2500–3500 times more efficient towards ISG15 than peptide substrates. acs.org

MERS-CoV PLpro also exhibits a preference for ISG15 over Ub and peptide substrates. asm.orgnih.govacs.org Its activity towards peptide substrates, such as Z-RLRGG-AMC, is considerably lower (around 100-fold) than that observed for SARS-CoV PLpro. asm.orgnih.govresearchgate.net Unlike SARS-CoV PLpro, which prefers K48-linked chains, MERS-CoV PLpro processes K48- and K63-linked polyubiquitin chains at similar rates. asm.orgnih.gov Similar to SARS-CoV-2 PLpro, MERS-CoV PLpro is reported to be 2500–3500 times more efficient towards ISG15 compared to peptide substrates. acs.org

The differences in substrate specificity, particularly concerning Ub and ISG15, highlight variations in the enzyme's active site and surrounding substrate-binding regions across these coronaviruses. These distinctions are crucial for understanding the specific mechanisms by which each virus interferes with host immune responses and have implications for the design of broad-spectrum or virus-specific PLpro inhibitors.

The following tables summarize some of the comparative kinetic data and polyubiquitin chain preferences for SARS-CoV, SARS-CoV-2, and MERS-CoV PLpros based on available research findings:

SubstrateSARS-CoV PLpro (Relative Efficiency)SARS-CoV-2 PLpro (Relative Efficiency)MERS-CoV PLpro (Relative Efficiency)Notes
Peptide (e.g., RLRGG-AMC)HigherLower acs.orgLowest (approx. 100-fold lower than SARS-CoV) asm.orgnih.govresearchgate.netCleavage of viral polyproteins. mdpi.comfrontiersin.org
Ub-AMCModerate nih.govModerate acs.orgModerate nih.govDeubiquitination activity. mdpi.comfrontiersin.org
ISG15-AMCHigher than Peptide/Ub (approx. 20-fold vs Ub-AMC, 100-fold vs peptide) nih.gov, or approx. 100-fold vs peptide acs.orgHighest (approx. 2500–3500-fold vs peptide) acs.orgHighest (approx. 8-fold vs Ub-AMC, 3300-fold vs peptide) nih.gov, or approx. 2500–3500-fold vs peptide acs.orgDeISGylation activity. mdpi.comfrontiersin.org

Note: Relative efficiencies are based on comparisons within specific studies and may vary depending on experimental conditions and the specific substrates used.

Polyubiquitin Chain TypeSARS-CoV PLpro PreferenceMERS-CoV PLpro Preference
K48-linkedPreferred asm.orgnih.govProcessed at similar rates to K63 asm.orgnih.gov
K63-linkedLess Preferred asm.orgnih.govProcessed at similar rates to K48 asm.orgnih.gov

This comparative analysis of substrate preferences underscores the functional diversity among coronaviral PLpros, despite their conserved roles in viral processing and immune modulation.

Mechanisms of Plpro Mediated Host Immune Modulation and Antagonism

Disruption of Type I Interferon (IFN) Signaling Pathway

A primary strategy employed by coronaviruses to counteract host defenses is the suppression of the type I IFN response, and PLpro is a central player in this process. nih.gov The IFN pathway is a cornerstone of antiviral immunity, responsible for triggering a cellular state that is resistant to viral replication and for activating broader immune responses. PLpro potently antagonizes this pathway by targeting multiple key components, ultimately inhibiting the production of IFN and IFN-stimulated genes (ISGs). nih.govasm.org This interference occurs through various mechanisms, including the removal of ubiquitin and ISG15 modifications from host proteins that are essential for signaling. mdpi.comacs.org

PLpro physically interacts with and modulates several crucial adaptor proteins and kinases in the IFN signaling cascade. nih.gov A key target is the Stimulator of Interferon Genes (STING) protein. nih.govresearchgate.net SARS-CoV-2 PLpro directly binds to STING, IKKε, and TRAF3. researchgate.netresearchgate.net This interaction disrupts the formation of the STING-TRAF3-TBK1 complex, which is essential for the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govnih.gov By preventing the proper assembly of this complex, PLpro impedes the phosphorylation and subsequent dimerization of IRF3, critical steps for its activation and nuclear translocation. nih.govnih.govresearchgate.net

PLpro has been shown to suppress IFN production stimulated by various components of the RIG-I-like receptor (RLR) signaling pathway, including RIG-I, MAVS, TBK1, TRAF3, TRAF6, and IRF3 itself. nih.gov For instance, SARS-CoV PLpro can deubiquitinate RIG-I, STING, TRAF3, and TBK1. nih.govnih.gov Furthermore, SARS-CoV-2 PLpro has been found to inhibit ISG15-mediated signaling of MDA5 through its de-ISGylase activity. nih.gov

The deubiquitinating (DUB) activity of PLpro is a primary mechanism for its antagonism of the IFN response. patsnap.comnih.gov Ubiquitination, particularly with K63-linked polyubiquitin (B1169507) chains, is a critical post-translational modification that serves as a scaffold for the assembly of signaling complexes that activate antiviral pathways. nih.govresearchgate.net

SARS-CoV-2 PLpro specifically removes K63-linked polyubiquitin chains from STING at the Lys289 residue. nih.govresearchgate.netresearchgate.net This deubiquitination event disrupts the ubiquitination-dependent interactions of STING with downstream signaling molecules like IKKε and IRF3, thereby reducing IRF3 phosphorylation and inhibiting IFN-I signaling. nih.govresearchgate.netresearchgate.net Similarly, PLpro can remove K63-linked polyubiquitin chains from other key signaling molecules, including MAVS, TBK1, TRAF6, and IRF3, further dampening the antiviral response. nih.gov The DUB activity of PLpro is highly specific, with a preference for K48-linked ubiquitin chains over other linkages, which also plays a role in immune evasion. nih.govplos.orgembopress.org

Beyond its deubiquitinating and deISGylating activities, PLpro can also directly cleave host proteins. plos.org Upon infection, SARS-CoV-2 PLpro contributes to the cleavage of ISG15 from IRF3, a key transcription factor for type I IFN production. nih.govresearchgate.net This action attenuates the type I interferon response. By removing this critical modification, PLpro hinders the ability of IRF3 to activate the transcription of IFN-β and other antiviral genes. nih.govresearchgate.net

Modulation of NF-κB Signaling Pathway

In addition to suppressing the IFN pathway, PLpro also modulates the NF-κB signaling pathway, another critical arm of the innate immune and inflammatory response. nih.govasm.org The activation of NF-κB is crucial for the production of proinflammatory cytokines. SARS-CoV-2 PLpro has been shown to attenuate NF-κB activation that is stimulated by pro-inflammatory cytokines like TNFα. nih.gov However, the inhibitory effect on the NF-κB pathway appears to be more moderate compared to its potent antagonism of the IRF3-dependent IFN response. asm.org

PLpro's modulation of the NF-κB pathway is linked to its effect on the stability of the NF-κB inhibitor, IκBα. nih.gov In the canonical NF-κB pathway, IκBα is ubiquitinated with K48-linked chains, which targets it for proteasomal degradation. This degradation releases NF-κB to translocate to the nucleus and activate gene expression. SARS-CoV PLpro has been reported to stabilize IκBα by inhibiting its K48-linked ubiquitination and subsequent degradation. nih.gov By preventing the degradation of IκBα, PLpro effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its signaling activity. nih.gov

Deubiquitination-Dependent and -Independent Mechanisms of Immune Evasion by PLpro

PLpro employs both its catalytic DUB activity and other, non-catalytic mechanisms to evade host immunity. nih.govasm.org The DUB activity is central to its function, as demonstrated by its ability to remove ubiquitin chains from STING, MAVS, TBK1, and TRAF6. nih.govnih.gov This catalytic function is dependent on a critical cysteine residue in its active site. nih.gov The inhibition of NF-κB reporter activity by PLpro is abrogated by protease inhibitors, supporting a role for its catalytic DUB activity in modulating this pathway. asm.org

However, studies have also revealed that PLpro can antagonize the IFN pathway through mechanisms independent of its proteolytic activity. asm.org Research on HCoV-NL63 PLP2 and SARS-CoV PLpro has shown that mutation of the catalytic residues does not completely abolish IFN antagonism. asm.org This suggests that PLpro can disrupt the IFN signaling cascade simply by interacting with key components like the STING-TRAF3-TBK1 complex, thereby sterically hindering the formation of functional signaling platforms, regardless of its enzymatic activity. asm.orgnih.gov Therefore, PLpro represents a versatile viral protein that utilizes both enzymatic and non-enzymatic strategies to effectively dismantle host antiviral defenses.

Data Tables

Table 1: Key Immune Components Modulated by PLpro

Immune ComponentRole in SignalingEffect of PLpro Interaction
STING Adaptor protein in DNA sensing pathway, activates TBK1/IRF3Binds to PLpro; deubiquitinated at Lys289, disrupting downstream signaling. nih.govresearchgate.netresearchgate.net
IRF3 Transcription factor for Type I IFNPhosphorylation and dimerization are inhibited; ISG15 is cleaved from it. nih.govnih.govnih.gov
TBK1 Kinase that phosphorylates and activates IRF3Interaction with STING is disrupted; can be deubiquitinated by PLpro. nih.govnih.gov
TRAF3 E3 ubiquitin ligase, essential for STING-TBK1 complexBinds to PLpro; its role in the STING complex is disrupted. nih.govresearchgate.net
TRAF6 E3 ubiquitin ligase in RLR and NF-κB pathwaysCan be deubiquitinated by PLpro, suppressing signaling. nih.gov
MDA5 RLR that detects viral RNAISG15-mediated signaling is inhibited by PLpro's de-ISGylase activity. nih.gov
IκBα Inhibitor of NF-κBStabilized by PLpro, which inhibits its K48-linked ubiquitination and degradation. nih.gov

Table 2: Mechanisms of PLpro-Mediated Immune Antagonism

MechanismDescriptionKey Host Targets
Deubiquitination (DUB) Enzymatic removal of ubiquitin chains (primarily K63- and K48-linked) from host proteins, disrupting signaling complex formation and protein degradation.STING, RIG-I, MAVS, TBK1, TRAF3, TRAF6, IRF3, IκBα. nih.govnih.gov
DeISGylation Enzymatic removal of the ubiquitin-like modifier ISG15 from host proteins, which is crucial for antiviral responses.IRF3, MDA5. nih.govnih.govresearchgate.net
Protein-Protein Interaction Direct binding to components of signaling complexes, sterically hindering their assembly and function, independent of catalytic activity.STING-TRAF3-TBK1 complex. asm.orgnih.gov
Proteolytic Cleavage Direct cleavage of peptide bonds within host proteins.IRF3 (cleavage of ISG15 modification). nih.govplos.org

Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically identifying a chemical compound named “PLpro-IN-2”. The search results provide extensive information on the discovery and development methodologies for inhibitors of the Papain-like protease (PLpro) in general, particularly in the context of SARS-CoV-2. However, none of the retrieved documents mention or provide data for a specific inhibitor designated as “this compound”.

Therefore, it is not possible to generate an article focusing solely on “this compound” as requested in the prompt. The detailed outline requires specific research findings, data tables, and methodologies related to this particular compound, none of which are available in the public domain based on the searches performed.

To fulfill the user's request, information specifically pertaining to "this compound" would be required. Without such information, any attempt to write the article as described would result in speculation or the presentation of irrelevant data, directly contradicting the instructions to provide scientifically accurate and focused content.

Discovery and Development Methodologies for Plpro Inhibitors

Development and Application of Enzymatic and Cell-Based Assays for Inhibitor Evaluation

Fluorescence-based Enzymatic Inhibition Assays (IC50, Ki determination)

PLpro-IN-2, also identified as derivative 16 in its discovery study, was identified through a novel strategy utilizing DNA-encoded focused libraries tailored for the SARS-CoV-2 papain-like protease. nih.gov Its inhibitory potency against the PLpro enzyme was determined using a fluorescence-based enzymatic assay.

The assay measured the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For this compound, this value was determined to be 0.25 μM. nih.gov The primary research did not specify the determination of the inhibition constant (Ki) for this compound. nih.gov

Table 1: Enzymatic Inhibition Data for this compound
CompoundParameterValueReference
This compound (derivative 16)IC500.25 μM nih.gov
This compound (derivative 16)KiNot Reported nih.gov

FRET Biosensors for Proteolytic Activity Measurement

While Förster Resonance Energy Transfer (FRET) biosensors are a common methodology for measuring the proteolytic activity of enzymes like PLpro, the specific use of this technique for the characterization of this compound has not been detailed in the primary scientific literature. nih.gov The discovery study does not specify that a FRET-based assay was the particular fluorescence method used to determine its IC50 value. nih.gov

Deep Mutational Scanning (DMS) for Functional and Structural Analysis of PLpro and Drug Escape

There is no information available in the scientific literature regarding the use of Deep Mutational Scanning (DMS) to analyze the functional and structural impact of PLpro mutations on the binding or efficacy of this compound. Studies on potential drug escape mechanisms related to this specific compound have not been published.

Mechanistic Studies of Plpro Inhibitor Action

Characterization of Inhibitor Binding Modes and Sites

PLpro possesses several potential binding sites for inhibitors. The catalytic domain, which contains the catalytic triad (B1167595) (Cys111/His272/Asp286), is a primary target. mdpi.comaimspress.com However, the active site is described as narrow, making it challenging for some small molecules to bind effectively. aimspress.comnih.gov

Studies have identified other important binding regions. The BL2 loop is a flexible region whose conformation is crucial for substrate access to the active site. biorxiv.orgbiorxiv.orgnih.govacs.orgacs.orgbiorxiv.org Inhibitors that bind to and stabilize the BL2 loop can block substrate entry. biorxiv.orgbiorxiv.org A "BL2 groove," distal from the active site cysteine, has been identified as a novel binding site engaged by some potent inhibitors, contributing to improved binding affinity and slower off-rates. biorxiv.orgacs.orgbiorxiv.org

Other substrate recognition sites, such as S1, S2, S3, and S4, which accommodate residues of the substrate, are also potential inhibitor binding sites. mdpi.comscienceopen.commdpi.com The S1 and S2 subsites form a narrow tunnel specific for glycine (B1666218) residues in the substrate. nih.govmdpi.com The S3 site is more flexible, while the S4 site shows preference for hydrophobic residues. mdpi.com Inhibitors have been shown to bind to the S3/S4 and SUb2 sites. mdpi.com The SUb2 site is an allosteric site located about 30 Å from the catalytic center. mdpi.com The allosteric SUb1 site, a polar groove approximately 20 Å from the catalytic triad, is another less explored binding region. mdpi.com Additionally, the Zn(II) finger region, located about 40 Å from the catalytic site, represents another potential, though poorly explored, site for inhibitors. mdpi.comfrontiersin.orgnih.gov

Co-crystal structures of PLpro with various inhibitors, including those structurally related to compounds discussed in the context of PLpro-IN-2 research, have been crucial in visualizing these binding modes and sites. biorxiv.orgbiorxiv.orgbiorxiv.orgfrontiersin.org These structures reveal how inhibitors interact with specific residues and induce conformational changes, such as stabilizing the BL2 loop, to exert their inhibitory effect. biorxiv.orgbiorxiv.orgfrontiersin.org

Mechanisms of Inhibition (e.g., Reversible Competitive, Mixed Inhibition)

PLpro inhibitors can exhibit different mechanisms of inhibition. Reversible noncovalent inhibitors are a common class. mdpi.com Studies on various PLpro inhibitors have demonstrated different modes, including competitive, uncompetitive, mixed-type, and noncompetitive inhibition. biorxiv.orgmdpi.comnih.govacs.orgpnas.org

For example, GRL0617, a widely studied non-covalent inhibitor, has been characterized as a reversible competitive inhibitor of PLpro, binding to a groove within the 'Palm' domain. frontiersin.orgpnas.org Some inhibitors have been found to be mixed-type inhibitors, suggesting binding to an allosteric site while behaving kinetically like competitive inhibitors. nih.govacs.org One study identified a compound that acts as a competitive inhibitor for MERS-CoV PLpro but a mixed, non-competitive inhibitor for SARS-CoV-2 PLpro. biorxiv.org

The specific mechanism of inhibition for a given compound is determined through enzyme kinetic studies, often involving methods like Dixon plots or Lineweaver-Burk plots. biorxiv.orgnih.govacs.org

Impact of Inhibitors on PLpro Catalytic Activity

PLpro is a cysteine protease essential for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins required for viral replication. mdpi.combiorxiv.orgbiorxiv.orgnih.govbiorxiv.orgnih.govmdpi.commdpi.com Inhibitors targeting PLpro aim to block this proteolytic activity, thereby disrupting the viral life cycle.

Studies measure the impact of inhibitors on PLpro catalytic activity using various assays, often employing fluorogenic substrates that mimic the viral cleavage sites, such as Z-RLRGG-AMC. biorxiv.orgbiorxiv.orgplos.orgnih.govacs.org The inhibition is typically quantified by determining IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. biorxiv.orgnih.govnih.govacs.orgfrontiersin.orgpnas.orgmdpi.com

Potent PLpro inhibitors can achieve low nanomolar to low micromolar Ki values. biorxiv.orgnih.govpnas.org The effectiveness of an inhibitor in blocking catalytic activity is directly related to its binding affinity and mechanism of action. Inhibitors that bind to the active site or allosteric sites that impact active site conformation or substrate binding can effectively reduce or abolish catalytic activity. biorxiv.orgbiorxiv.orgmdpi.com

Impact of Inhibitors on PLpro-Mediated Deubiquitinating and DeISGylating Activities

In addition to its role in viral polyprotein processing, SARS-CoV-2 PLpro possesses deubiquitinating (DUB) and deISGylating activities. biorxiv.orgbiorxiv.orgnih.govmdpi.comscienceopen.complos.orgbiorxiv.orgnih.govmdpi.commdpi.commdpi.comacs.org These activities involve cleaving ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host innate immune response. biorxiv.orgbiorxiv.orgnih.govmdpi.comscienceopen.combiorxiv.orgplos.orgmdpi.commdpi.com

PLpro shows specificity for certain ubiquitin linkages, particularly K48-linked polyubiquitin (B1169507) chains, and also processes ISG15 conjugates. nih.govscienceopen.complos.orgacs.org Inhibitors of PLpro can also impact these DUB and deISGylating activities. biorxiv.orgplos.orgmdpi.combiorxiv.orgacs.org

Assays using ubiquitin- or ISG15-AMC conjugates are used to measure the effect of inhibitors on these activities. plos.orgbiorxiv.orgacs.org Potent PLpro inhibitors have been shown to inhibit both deubiquitination and deISGylation. biorxiv.orgmdpi.combiorxiv.org The inhibition of these activities is considered beneficial in an antiviral therapeutic context, as it could help restore host antiviral signaling pathways. biorxiv.orgnih.govmdpi.complos.orgmdpi.com

Specificity and Selectivity Profiling Against Human Deubiquitinases (DUBs) and Other Viral Proteases (e.g., Mpro)

For a PLpro inhibitor to be a viable therapeutic agent, it is crucial that it selectively targets viral PLpro with minimal inhibition of host proteases, particularly human deubiquitinases (DUBs), and other viral proteases like the SARS-CoV-2 main protease (Mpro). biorxiv.orgbiorxiv.orgfrontiersin.orgfrontiersin.org Off-target inhibition could lead to undesirable side effects.

Although PLpro shares some functional similarities with human DUBs, particularly ubiquitin-specific proteases (USPs), it is structurally dissimilar. mdpi.comfrontiersin.org Selective inhibitors exploit the structural differences between viral PLpro and human DUBs. biorxiv.orgfrontiersin.org

Specificity profiling involves testing the inhibitor against a panel of human DUBs and other relevant viral proteases. biorxiv.orgbiorxiv.org Studies have shown that some PLpro inhibitors exhibit high selectivity for SARS-CoV and SARS-CoV-2 PLpro variants with minimal inhibition of human DUBs like UCH-L3 and other viral proteases like MERS-CoV PLpro or SARS-CoV-2 Mpro. biorxiv.orgbiorxiv.org However, some compounds have been identified that can inhibit both Mpro and PLpro. biorxiv.org Achieving high selectivity is a key aspect of the drug discovery process for PLpro inhibitors. biorxiv.org

Investigation of Drug-Escape Variants and Prediction of Resistance Mechanisms

The emergence of drug-resistant viral variants is a significant concern in antiviral therapy. biorxiv.orgacs.orgnih.govmdpi.comacs.org Understanding how SARS-CoV-2 might develop resistance to PLpro inhibitors is crucial for designing more robust and durable therapies.

Studies investigating drug-escape variants often involve serial passage of the virus in the presence of the inhibitor to select for resistant mutations. Deep mutational scanning (DMS) can also be used to evaluate the impact of mutations on PLpro activity and inhibitor binding. biorxiv.org

Research has begun to identify mutations in PLpro that can lead to reduced inhibitor effectiveness. biorxiv.orgplos.org These mutations can occur in or near the inhibitor binding sites, altering the interaction between the inhibitor and the enzyme. biorxiv.orgplos.org For example, plasticity in the S4 pocket and the BL2 loop sequence have been predicted to be important considerations for drug resistance. biorxiv.org Some mutations have been shown to not only reduce inhibitor effectiveness but also potentially increase the native activity of PLpro. plos.org

Identifying these resistance mechanisms and monitoring the emergence of such variants is essential for the long-term effectiveness of PLpro inhibitors. This information can inform the design of next-generation inhibitors that are less susceptible to resistance. biorxiv.orgnih.govacs.org

Preclinical Research on Plpro Inhibitors

In Vitro Antiviral Efficacy in Cell Models

In vitro studies are foundational in determining the potential of an antiviral compound. These experiments, conducted in controlled laboratory settings using cell cultures, measure a compound's ability to inhibit viral activity.

For PLpro-IN-2 (also identified as Compound 16), its direct inhibitory effect on the isolated SARS-CoV-2 PLpro enzyme has been quantified. Research shows that this compound inhibits the enzyme with a half-maximal inhibitory concentration (IC₅₀) of 0.25 μM. This value indicates the concentration of the inhibitor required to reduce the PLpro enzyme's activity by 50%, demonstrating potent biochemical activity.

However, detailed studies on the antiviral efficacy of this compound in cell-based models, such as its capacity to reduce the virus-induced cytopathogenic effect (CPE) or decrease viral load in infected cells, are not extensively documented in publicly available literature. Such data is crucial for understanding how the biochemical potency translates into a functional antiviral effect within a cellular context.

In Vivo Efficacy in Animal Models of Viral Infection

Following promising in vitro results, potential antiviral agents are often tested in animal models to assess their efficacy and behavior within a living organism. Murine (mouse) models of SARS-CoV-2 infection are commonly used for this purpose.

As of the current body of scientific literature, specific data regarding the in vivo efficacy of this compound in animal models of SARS-CoV-2 infection has not been published. This includes key metrics evaluated in such studies.

Reduction of Viral Replication in Tissues

A primary goal of antiviral therapy is to reduce the amount of virus in key tissues, such as the lungs. There is currently no available data from animal studies detailing the effect of this compound on SARS-CoV-2 viral replication in lung tissue or other organs.

Modulation of Host Immune Responses in Animal Models

Given that PLpro interferes with the host immune response, particularly the interferon pathway, inhibitors are investigated for their ability to restore these functions. medchemexpress.com Preclinical studies in animal models would typically assess markers of immune activity. At present, there are no published findings on how this compound modulates host immune responses in animal models of COVID-19.

Correlation Between In Vitro Potency and In Vivo Efficacy

Establishing a clear relationship between how potent a drug is in a test tube (in vitro) and how effective it is in an animal model (in vivo) is a critical step in drug development. This correlation helps in understanding the compound's pharmacokinetic and pharmacodynamic properties. For this compound, a lack of published in vivo efficacy data precludes any analysis of the correlation between its in vitro enzymatic inhibition and its potential performance in a preclinical animal model.

Future Directions in Plpro Inhibitor Research

Exploration of Novel Allosteric Sites and Binding Pockets for Inhibition

While the active site of PLpro is a primary target, research is increasingly focusing on identifying and exploiting novel allosteric binding sites. These sites, distinct from the catalytic triad (B1167595), can offer alternative mechanisms of inhibition and potentially lead to inhibitors with different selectivity profiles and reduced off-target effects. Computational studies have identified several potential druggable pockets on the surface of SARS-CoV-2 PLpro, in addition to the active site. For instance, three surface pockets located on the face of PLpro opposite the active site have been computationally identified and are being investigated as potential allosteric sites. These pockets are situated at the interface of the PLpro domains: Pocket 1 at the Ubl–thumb interface, Pocket 2 at the thumb–palm–fingers interface, and Pocket 3 at the fingers–palm interface. Mutagenesis studies targeting residues within these pockets have demonstrated that interactions within and between domains are crucial for PLpro activity and stability, suggesting these sites are viable targets for allosteric inhibitors. Inhibitors binding to allosteric sites, such as the ISG15/Ub S2 distal binding site, have shown the ability to prevent essential molecular interactions required for PLpro function biorxiv.org. The exploration of these novel allosteric sites is considered a promising direction for discovering new and effective antiviral compounds biorxiv.org.

Design and Optimization of Pan-Coronavirus PLpro Inhibitors

Given the recurring threat of novel coronaviruses, the development of pan-coronavirus inhibitors targeting conserved viral proteins like PLpro is a high priority. PLpro is highly conserved across different coronaviruses, making it an attractive target for broad-spectrum antivirals. Targeting conserved catalytic residues or substrate-binding sites shared by coronaviral proteases is one strategy for creating inhibitors effective against a range of coronaviruses biorxiv.org. While the active site is relatively conserved, variations exist in other regions, influencing substrate specificity, such as the preference of SARS-CoV-2 PLpro for ISG15 compared to the predominant ubiquitin cleavage by SARS-CoV PLpro biorxiv.org. Despite these differences, the conserved nature of the active sites among coronaviral PLpro enzymes suggests that common inhibitors could be developed. Research is ongoing to design and optimize inhibitors that can effectively block PLpro activity across multiple coronavirus strains, potentially offering preparedness for future outbreaks.

Development of Multi-Targeting Strategies (e.g., Dual Mpro/PLpro Inhibition)

Another important direction is the development of inhibitors that target multiple viral proteins simultaneously, such as both the main protease (Mpro) and PLpro. Dual inhibitors offer several potential advantages, including increased antiviral efficacy, a higher barrier to resistance development due to mutations, and the ability to disrupt the viral life cycle at multiple points. Both Mpro and PLpro are essential cysteine proteases involved in the cleavage of viral polyproteins, making them key targets biorxiv.org. While their substrate specificities and active site shapes differ, research has identified compounds with dual inhibitory activity against both SARS-CoV-2 Mpro and PLpro in vitro. Computational approaches are being employed to design and identify compounds predicted to be potent dual inhibitors targeting the active sites of both proteases. The development of non-covalent dual inhibitors is an active area of research, with some molecules showing promising antiviral properties and low cytotoxicity.

Leveraging Advanced Computational and Structural Biology Techniques for Rational Design

Advanced computational methods, including molecular docking, molecular dynamics simulations, and artificial neural networks, are playing a crucial role in the discovery and rational design of PLpro inhibitors biorxiv.org. These techniques enable researchers to screen large chemical libraries virtually, predict binding affinities, analyze the interactions between inhibitors and PLpro at the molecular level, and assess the stability of protein-ligand complexes biorxiv.org. Structure-based drug design, guided by high-resolution crystal structures of PLpro, allows for the targeted design of inhibitors that bind to specific sites, including both the active site and allosteric pockets biorxiv.org. Integrating computational predictions with experimental validation through in vitro assays is accelerating the identification and optimization of novel PLpro inhibitors. Machine learning-augmented approaches are also being used to drive the discovery of potent and selective PLpro inhibitors with favorable properties.

Deepening Understanding of PLpro in Viral Pathogenesis Beyond Known Functions

Beyond its established roles in viral polyprotein processing and immune evasion through deubiquitination and deISGylation, there is a continued effort to deepen the understanding of PLpro's multifaceted contributions to viral pathogenesis biorxiv.orgbiorxiv.org. Research is exploring the precise mechanisms by which PLpro modulates host cellular pathways beyond its direct protease activity biorxiv.org. For instance, studies are investigating how PLpro's activity affects inflammatory responses and autophagy during viral infection biorxiv.org. While the deubiquitinating activity of SARS-CoV-2 PLpro has been shown to be dispensable for viral replication and innate immune responses in some in vivo models, its role can vary between different coronaviruses, highlighting the complexity of its functions. Further research into the less-explored aspects of PLpro's interaction with host factors and its impact on cellular processes could reveal new vulnerabilities that can be targeted for therapeutic intervention biorxiv.org.

Q & A

Q. How should conflicting data on this compound’s off-target effects be addressed?

  • Methodological Answer : Conduct proteome-wide activity profiling (e.g., KinomeScan) and RNA-seq to identify off-target pathways. Validate findings using CRISPR-Cas9 knockouts or selective inhibitors. Transparently report all potential off-targets in supplementary materials, even if inconclusive .

Data Presentation and Validation Guidelines

  • Tables : Include IC50/EC50 values with standard deviations, statistical tests used (e.g., one-way ANOVA), and p-values. Example:
Assay TypeIC50 (µM)R² ValueN Replicates
FRET0.45 ± 0.10.989
Thermal Shift0.52 ± 0.20.956
  • Figures : Use scatter plots for dose-response curves and heatmaps for synergy scores. Ensure axis labels comply with IUPAC guidelines .

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